molecular formula C17H18N2O4S B5461562 5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxybenzamide

5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxybenzamide

Cat. No. B5461562
M. Wt: 346.4 g/mol
InChI Key: FAJUEOQZCAOWPZ-UHFFFAOYSA-N
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Description

The compound “5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxybenzamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound. Quinolines are known to have various biological activities and are part of many therapeutic drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The compound contains a quinoline moiety, a sulfonyl group, a methoxy group, and a benzamide group. Each of these groups contributes to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the sulfonyl group could potentially undergo substitution reactions, and the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and methoxy groups could impact the compound’s solubility, while the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many quinoline derivatives exhibit biological activity and are used in therapeutic drugs .

Safety and Hazards

As with any chemical compound, handling “5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-methoxybenzamide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with this compound .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-23-16-9-8-13(11-14(16)17(18)20)24(21,22)19-10-4-6-12-5-2-3-7-15(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJUEOQZCAOWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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